molecular formula C3H8N2O2 B095847 2-amino-N-hydroxypropanamide CAS No. 15465-70-0

2-amino-N-hydroxypropanamide

Cat. No.: B095847
CAS No.: 15465-70-0
M. Wt: 104.11 g/mol
InChI Key: BAAQJFBTHFOHLY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Leurosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like ceruloplasmin and laccases . One of the major products formed from the oxidation of leurosine is 5-hydroxyleurosine . These reactions are crucial for understanding the compound’s behavior and potential modifications for therapeutic applications.

Comparison with Similar Compounds

Leurosine is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vincristine, vindesine, and vinorelbine . While all these compounds share a similar mechanism of action, leurosine is unique in its chemical structure and specific applications. For example, vinblastine and vincristine are primarily used in chemotherapy for various cancers, while vinorelbine is used specifically for non-small-cell lung cancer . Leurosine’s unique chemical properties make it a valuable compound for further research and development in the field of medicinal chemistry.

Conclusion

Leurosine is a promising vinca alkaloid with significant potential in scientific research and medicinal applications. Its unique chemical structure and mechanism of action make it an important compound for the development of new therapeutic agents. Continued research on leurosine and its derivatives will likely lead to new advancements in the treatment of cancer and other diseases.

Properties

IUPAC Name

2-amino-N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAQJFBTHFOHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15465-70-0
Record name NSC3839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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